molecular formula C10H12O2 B6145588 (3,4-dihydro-1H-2-benzopyran-5-yl)methanol CAS No. 1391249-21-0

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol

Cat. No.: B6145588
CAS No.: 1391249-21-0
M. Wt: 164.2
InChI Key:
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Description

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is an organic compound with the molecular formula C10H12O2. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol typically involves the reduction of the corresponding benzopyran derivative. One common method is the reduction of (3,4-dihydro-1H-2-benzopyran-5-yl)methanone using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding benzopyran derivative. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

Scientific Research Applications

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3,4-dihydro-1H-2-benzopyran-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzopyran structure can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    Isochroman: A structurally similar compound with a benzopyran core but lacking the hydroxyl group.

    Coumarin: Another benzopyran derivative known for its anticoagulant properties.

    Chromone: A benzopyran derivative with a ketone group at the 4-position.

Uniqueness

(3,4-dihydro-1H-2-benzopyran-5-yl)methanol is unique due to the presence of the hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1391249-21-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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